4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

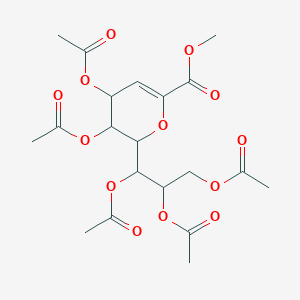

この化合物は、分子式 C29H44O6 と分子量 488.66 g/mol で特徴付けられます 。その独特な化学的特性により、様々な科学的および工業的な用途で広く用いられています。

準備方法

合成経路および反応条件

4-プレグネン-11β,17α,21-トリオール-3,20-ジオン 21-カプリレートの合成は、一般的に、ヒドロコルチゾンとカプリル酸のエステル化によって行われます。 この反応は、通常、ジシクロヘキシルカルボジイミド (DCC) や 4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で行われます 。反応条件は、多くの場合、20-25°C の温度範囲と 12-24 時間 の反応時間を含みます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、反応器 や連続フローシステム を使用して、製品の品質と収率を常に確保しています。 反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類

4-プレグネン-11β,17α,21-トリオール-3,20-ジオン 21-カプリレートは、以下を含む様々な化学反応を起こします。

酸化: この反応は、通常、 や などの酸化剤を使用します。

還元: 一般的な還元剤には、 や などがあります。

一般的な試薬と条件

これらの反応は、一般的に、特定の温度、pH 値、溶媒系を含む制御された条件下で行われます。 例えば、酸化反応は室温 で水性媒体 で行うことができますが、還元反応は無水条件 と低温 を必要とする場合があります .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、この化合物の酸化は、ケトン やカルボン酸 の生成につながる可能性があり、還元はアルコール を生成する可能性があります .

科学研究での応用

4-プレグネン-11β,17α,21-トリオール-3,20-ジオン 21-カプリレートは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、また分析化学における標準物質として使用されます。

生物学: この化合物は、ステロイド代謝やホルモン調節に関する研究に使用されます。

医学: 様々なコルチコステロイド薬の合成における前駆体として役立ちます。

科学的研究の応用

4-Pregnene-11beta,17alpha,21-triol-3,20-dione 21-caprylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies related to steroid metabolism and hormone regulation.

Medicine: It serves as a precursor for the synthesis of various corticosteroid drugs.

Industry: The compound is used in the formulation of pharmaceuticals and cosmetics.

作用機序

4-プレグネン-11β,17α,21-トリオール-3,20-ジオン 21-カプリレートの作用機序は、グルココルチコイド受容体 との相互作用を伴います。この受容体に結合すると、この化合物は、炎症 や免疫応答 に関与する特定の遺伝子の発現を調節します。 これは、炎症の抑制と免疫機能の調節につながります .

類似化合物との比較

類似化合物

ヒドロコルチゾン: 4-プレグネン-11β,17α,21-トリオール-3,20-ジオン 21-カプリレートの母体化合物。

プレドニゾロン: 類似した抗炎症作用を持つ別のコルチコステロイド。

デキサメタゾン: 様々な医療処置で使用されるより強力なコルチコステロイド.

独自性

4-プレグネン-11β,17α,21-トリオール-3,20-ジオン 21-カプリレートは、そのエステル化された形態のために独特です。この形態は、親油性 とバイオアベイラビリティ を強化します。 この修飾により、母体化合物であるヒドロコルチゾンと比較して、皮膚浸透性 と持続的な作用 が向上します .

特性

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPRYMOFYIOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)